7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one
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Overview
Description
7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chromenone core, substituted with various functional groups, including a dichlorobenzyl ether, an ethyl group, and a thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Dichlorobenzyl Ether Group: The chromenone intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the dichlorobenzyl ether.
Addition of the Thiazolyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3,4-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one
- {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid
Uniqueness
7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17Cl2NO3S |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
7-[(3,4-dichlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one |
InChI |
InChI=1S/C22H17Cl2NO3S/c1-3-14-7-15-20(28-10-16(21(15)26)22-25-12(2)11-29-22)8-19(14)27-9-13-4-5-17(23)18(24)6-13/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
YHLRMCUHXUCANY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC(=C(C=C3)Cl)Cl)OC=C(C2=O)C4=NC(=CS4)C |
Origin of Product |
United States |
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